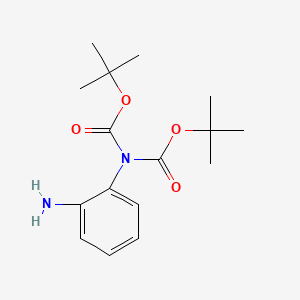

N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine

Descripción

Introduction to N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine

This compound constitutes a chemically modified derivative of benzene-1,2-diamine, commonly known as ortho-phenylenediamine. The compound features a distinctive molecular architecture where the parent diamine structure has been selectively protected through the introduction of tert-butoxycarbonyl functional groups. This protection strategy fundamentally alters the chemical reactivity and physical properties of the base molecule while maintaining the essential aromatic framework that defines its core chemical identity. The strategic placement of protecting groups creates a compound with enhanced stability under specific reaction conditions while preserving the potential for controlled deprotection when required for subsequent synthetic transformations.

The compound represents an important example of selective nitrogen protection in aromatic systems, demonstrating how modern synthetic chemistry approaches can create sophisticated intermediates for complex molecular construction. The asymmetric protection pattern, where one nitrogen atom carries dual tert-butoxycarbonyl groups while the adjacent nitrogen remains as a primary amine, provides unique opportunities for selective chemical transformations. This structural arrangement enables chemists to perform reactions at one nitrogen center while keeping the other temporarily masked, thereby expanding the range of possible synthetic pathways and final product architectures.

Understanding the fundamental properties of this compound requires examination of its relationship to the broader family of protected diaminobenzenes and consideration of how structural modifications influence both physical characteristics and chemical behavior. The compound serves as a representative example of how protecting group chemistry can be applied to create versatile synthetic intermediates with precisely controlled reactivity profiles. Its development reflects advances in methodology for selective functional group modification and demonstrates the sophistication achievable in contemporary organic synthesis planning.

Structural Identification and Nomenclature

The systematic identification and naming of this compound requires careful consideration of multiple nomenclature systems and structural descriptors that collectively define its chemical identity. The compound presents particular challenges for nomenclature due to its asymmetric substitution pattern and the presence of multiple identical protecting groups on a single nitrogen atom. Modern chemical information systems employ various approaches to capture the complete structural information, including systematic names based on International Union of Pure and Applied Chemistry guidelines, simplified molecular input line entry specifications, and international chemical identifiers that provide unique computational representations of the molecular structure.

International Union of Pure and Applied Chemistry Nomenclature and Alternative Chemical Names

The systematic International Union of Pure and Applied Chemistry name for this compound is tert-butyl N-(2-aminophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate, which precisely describes the substitution pattern and functional group arrangement. This nomenclature approach treats the molecule as a carbamate derivative where the nitrogen atom of the carbamate function is further substituted with both an aminophenyl group and an additional tert-butoxycarbonyl protecting group. The systematic name explicitly identifies the 2-aminophenyl substituent, indicating that the benzene ring carries an amino group at the ortho position relative to the protected nitrogen center.

Alternative chemical names for this compound reflect different approaches to describing its structure and emphasize various aspects of its molecular architecture. The compound is frequently referred to by its molecular descriptor name this compound, which directly indicates the presence of two tert-butoxycarbonyl groups attached to one nitrogen atom of the 1,2-diaminobenzene framework. This naming convention provides immediate insight into both the parent structure and the nature of the chemical modifications that have been introduced. Commercial suppliers and chemical databases may employ shortened versions or alternative systematic names that maintain clarity while accommodating database formatting requirements.

The diversity of naming approaches reflects the compound's structural complexity and the need to accommodate different user communities within the chemical sciences. Research publications may favor systematic International Union of Pure and Applied Chemistry names for precision, while commercial applications often employ more descriptive names that clearly communicate the essential structural features. The multiplicity of acceptable names demonstrates the flexibility inherent in chemical nomenclature systems while highlighting the importance of unique chemical identifiers for avoiding ambiguity in scientific communication and commercial transactions.

Molecular Formula and Stereochemical Considerations

The molecular formula of this compound is established as C₁₆H₂₄N₂O₄, indicating a composition of sixteen carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, and four oxygen atoms. This formula reflects the additive contribution of the benzene-1,2-diamine core structure combined with two tert-butoxycarbonyl protecting groups, each contributing five carbon atoms, nine hydrogen atoms, and two oxygen atoms to the overall molecular composition. The molecular weight calculated from this formula is 308.37 grams per mole, placing the compound in the intermediate molecular weight range typical for synthetic organic intermediates used in pharmaceutical and materials science applications.

Stereochemical analysis reveals that this compound does not contain any traditional stereocenters, as all carbon atoms in the structure are either part of the planar aromatic system or are quaternary carbons in the tert-butyl groups. The absence of stereochemical complexity simplifies both synthetic planning and analytical characterization, as there are no issues related to enantiomeric or diastereomeric mixtures. The planar nature of the benzene ring constrains the overall molecular geometry, while the bulky tert-butoxycarbonyl groups introduce significant steric effects that influence both intramolecular conformations and intermolecular interactions.

The conformational landscape of the molecule is dominated by rotational freedom around the bonds connecting the protecting groups to the aromatic nitrogen center, creating multiple possible conformations that may interconvert rapidly at room temperature. These conformational dynamics influence both physical properties such as solubility and crystallization behavior, as well as chemical reactivity patterns observed in synthetic applications. Understanding the relationship between molecular formula, stereochemical features, and conformational behavior provides essential insight into the practical handling and application characteristics of this important synthetic intermediate.

Chemical Abstracts Service Registry Numbers and Isomeric Variants

This compound is uniquely identified by Chemical Abstracts Service registry number 452077-13-3, which serves as the definitive identifier for this specific molecular structure within chemical databases and regulatory systems worldwide. This registry number distinguishes the compound from all other chemical substances and provides a reliable means for tracking the compound across different databases, commercial catalogs, and scientific literature. The Chemical Abstracts Service system ensures that each unique molecular structure receives a distinct identifier, eliminating ambiguity that might arise from the use of alternative names or structural descriptions.

The isomeric landscape surrounding this compound includes several closely related compounds that differ in the positioning of functional groups on the benzene ring or in the pattern of protecting group substitution. The 1,3-diamine isomer, N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine, carries Chemical Abstracts Service registry number 883554-89-0 and represents a positional isomer where the amino groups are located at the meta positions of the benzene ring. Similarly, the 1,4-diamine isomer, N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine, is identified by Chemical Abstracts Service registry number 883554-90-3 and features amino groups in the para relationship.

Table 1: Chemical Abstracts Service Registry Numbers and Molecular Data for Diamine Isomers

| Compound Name | CAS Registry Number | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern |

|---|---|---|---|---|

| This compound | 452077-13-3 | C₁₆H₂₄N₂O₄ | 308.37 | ortho |

| N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine | 883554-89-0 | C₁₆H₂₄N₂O₄ | 308.37 | meta |

| N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine | 883554-90-3 | C₁₆H₂₄N₂O₄ | 308.38 | para |

The existence of multiple isomeric variants demonstrates the systematic nature of protecting group chemistry applied to diaminobenzene scaffolds and highlights the importance of precise structural identification in both synthetic planning and analytical characterization. Each isomer exhibits distinct physical and chemical properties despite sharing the same molecular formula, underscoring the critical importance of positional relationships in determining molecular behavior. The availability of all three isomeric forms provides synthetic chemists with a complete toolkit for accessing different substitution patterns in target molecules, enabling the construction of diverse molecular architectures through appropriate isomer selection and subsequent chemical transformations.

Propiedades

IUPAC Name |

tert-butyl N-(2-aminophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)18(14(20)22-16(4,5)6)12-10-8-7-9-11(12)17/h7-10H,17H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJICXVCMEYAGPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=CC=CC=C1N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590463 | |

| Record name | Di-tert-butyl (2-aminophenyl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452077-13-3 | |

| Record name | Di-tert-butyl (2-aminophenyl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Direct Boc Protection of Benzene-1,2-diamine

- Reagents: Benzene-1,2-diamine, di-tert-butyl dicarbonate (Boc2O), base (usually triethylamine or sodium bicarbonate), and organic solvent (e.g., dichloromethane or tetrahydrofuran).

- Procedure:

- The diamine is dissolved in an organic solvent.

- A base is added to neutralize the acid generated during the reaction.

- Boc2O is added dropwise at low temperature (0–5 °C) to control the reaction rate.

- The reaction mixture is stirred at room temperature for several hours until completion.

- Workup: The reaction mixture is washed with water, dried, and purified by recrystallization or chromatography.

- Outcome: This method yields this compound with high purity and yield.

Stepwise Protection via Mono-Boc Intermediate

- The diamine is first mono-protected with Boc2O under limiting conditions.

- The mono-Boc intermediate is isolated and then reacted with an additional equivalent of Boc2O to afford the di-protected product.

- This stepwise approach allows better control over mono- vs. di-protection but is more time-consuming.

Use of Alternative Boc-Donor Reagents

- Some literature reports the use of di-tert-butyl dicarbonate analogs or related carbamates to introduce Boc groups.

- Reaction conditions are similar, but reagent availability and cost may vary.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, tetrahydrofuran (THF) | Non-protic, inert |

| Base | Triethylamine, sodium bicarbonate | Neutralizes HCl byproduct |

| Temperature | 0–5 °C initially, then room temperature | Controls reaction rate and selectivity |

| Reaction Time | 2–24 hours | Monitored by TLC or HPLC |

| Stoichiometry | 2.2 equiv Boc2O per diamine | Slight excess ensures full protection |

Analytical Monitoring and Purification

- Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to follow reaction progress and confirm completion.

- Purification: The crude product is purified by recrystallization from suitable solvents or by silica gel chromatography to remove mono-protected and unreacted starting materials.

- Characterization: Nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) confirm the structure and purity.

Related Synthetic Insights from Research

- A 2023 study on related diamine derivatives highlights the challenges in protecting electron-poor dianilines, where excess Boc reagent and elevated temperature (e.g., 50–60 °C) under inert atmosphere help drive the reaction to completion.

- Boc protection reactions may be slow at room temperature for poorly nucleophilic anilines; heating accelerates the process.

- The use of dry solvents and exclusion of moisture is critical to prevent premature Boc group cleavage.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Boc protection | Benzene-1,2-diamine, Boc2O, base | 0–5 °C to RT, organic solvent | Simple, high yield | Requires careful control |

| Stepwise mono- then di-Boc | Benzene-1,2-diamine, Boc2O | Controlled equivalents | Better selectivity | More steps, time-consuming |

| Alternative Boc donors | Carbamate derivatives | Similar to Boc2O | May improve reactivity | Reagent availability issues |

Análisis De Reacciones Químicas

Deprotection Reactions

The Boc groups act as transient protecting agents, allowing selective deprotection under acidic or catalytic conditions to regenerate free amines.

Mechanistic Insights :

-

Boc deprotection proceeds via protonation of the carbamate oxygen, followed by cleavage of the C–O bond (Figure 1). The liberated tert-butyl cation is scavenged by triethylsilane or trapped by solvent .

-

AlCl₃ promotes selective deprotection by coordinating to the carbamate oxygen, enhancing electrophilic activation .

Substitution Reactions

The Boc-protected amines can undergo nucleophilic substitution after deprotection, enabling functionalization of the aromatic core.

Acylation and Alkylation

Applications :

-

Acylated derivatives serve as intermediates in peptide synthesis .

-

Alkylation with benzyl groups enhances solubility for chromatographic purification .

Coupling and Cyclization Reactions

The deprotected diamine participates in condensation reactions to form heterocycles or macrocycles.

Bis-amide Formation

Reaction with dicarboxylic acids or acid chlorides yields bis-amides, pivotal in ligand design:

| Reagent | Product | Yield | Catalyst | Ref. |

|---|---|---|---|---|

| Terephthaloyl chloride | Bis-amide with 1,4-phenylene linker | 89% | Et₃N, CH₂Cl₂, RT | |

| Pyridine-2,6-dicarboxylic acid | Bis-amide with pyridine core | 76% | DCC/DMAP, CH₃CN, reflux |

Intramolecular Cyclization

Under photoredox conditions, the diamine undergoes radical-mediated cyclization:

| Conditions | Product | Yield | Catalyst | Ref. |

|---|---|---|---|---|

| Blue LEDs, [Cu] catalyst | Benzimidazole derivatives | 68% | Cu(I)/bisphosphine ligand | |

| Ni(II)/photoredox system | N-Aryl pyrrolidines | 72% | NiCl₂·6H₂O, RT |

Key Observations :

-

Radical intermediates generated via photoredox catalysis enable C–N bond formation without harsh oxidants .

-

Nickel catalysts facilitate coupling with aryl halides for asymmetric synthesis .

Oxidation and Reduction

The aromatic ring and amine functionalities tolerate redox transformations.

| Reaction | Product | Yield | Conditions | Ref. |

|---|---|---|---|---|

| H₂ (1 atm)/Pd-C | Partially reduced cyclohexanediamine | 65% | EtOH, RT, 12 h | |

| mCPBA | N-Oxide derivatives | 58% | CH₂Cl₂, 0°C, 2 h |

Challenges :

-

Over-reduction of the aromatic ring can occur with prolonged hydrogenation .

-

N-Oxides are prone to decomposition under acidic conditions .

Comparative Reactivity

N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine exhibits distinct reactivity compared to aliphatic Boc-protected diamines:

| Property | This Compound | Aliphatic Analogues |

|---|---|---|

| Deprotection rate (TFA) | Faster (t₁/₂ = 10 min) | Slower (t₁/₂ = 30–60 min) |

| Solubility in polar solvents | Moderate (CH₃CN, DMF) | High (THF, EtOAc) |

| Stability toward bases | Resists hydrolysis (pH < 10) | Prone to hydrolysis (pH > 8) |

Aplicaciones Científicas De Investigación

Synthetic Applications

N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine serves as an important intermediate in organic synthesis. The Boc groups provide protection for the amine functionalities, allowing for selective reactions without compromising the integrity of the aromatic system. Some key applications include:

- Synthesis of Complex Molecules : It is utilized in the synthesis of various biologically active compounds due to its ability to undergo selective deprotection and further functionalization.

- Ligand Development : The compound can be used to create ligands for metal catalysts in asymmetric synthesis, enhancing the enantioselectivity of reactions involving amines .

Medicinal Chemistry

In the realm of medicinal chemistry, this compound has shown potential in drug development:

Biophysical Studies

The compound's interactions with biological molecules are of significant interest:

- Enzyme Inhibition Studies : Similar compounds have demonstrated interactions with enzymes and receptors, indicating that this compound could be explored further for its biological roles and therapeutic applications.

- Binding Affinity Assessments : Research has focused on the binding affinities of similar diamines to DNA and other biomolecules, which could inform potential therapeutic uses .

Data Table: Comparison with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Isomer | Two amines at different positions; dual Boc protection |

| N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine | Isomer | Similar protective strategy; different substitution |

| Benzene-1,2-diamine | Unprotected | More reactive; lacks protective groups |

| N,N-Bis(tert-butoxycarbonyl)-benzene-1,3-diamine | Different Substitution | Varies in substitution pattern on benzene ring |

Case Study 1: Synthesis of Anticancer Agents

A study reported the synthesis of a series of CDC42 inhibitors derived from this compound. These compounds exhibited promising anticancer activity in vitro and were further evaluated for pharmacokinetic properties to assess their viability as therapeutic agents.

Case Study 2: Antiparasitic Activity Assessment

In vitro assays were conducted to evaluate the antiparasitic activity of related diamines against Trypanosoma brucei and Leishmania donovani. While this compound was not directly tested, its structural analogs showed significant activity, highlighting the potential for this compound in antiparasitic drug development.

Mecanismo De Acción

The mechanism of action of N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine involves the protection of amino groups by forming a stable carbamate linkage. The Boc group is introduced through the reaction with di-tert-butyl dicarbonate, and it can be removed under acidic conditions to regenerate the free amine . This protection-deprotection strategy allows for selective functionalization of amines in complex molecules .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

2.1 Substituted Benzene-1,2-diamines

Substituents on the benzene ring or amine groups significantly influence reactivity and applications:

- 4-Methylbenzene-1,2-diamine, 4-chlorobenzene-1,2-diamine, and 4-nitrobenzene-1,2-diamine (): Reactivity: Electron-withdrawing groups (e.g., -NO₂, -Cl) reduce nucleophilicity but enhance stability. These derivatives yield moderate to good products in indoloquinoxaline synthesis (60–85% yields) . Applications: Used in heterocyclic synthesis, particularly for indoloquinoxalines and diazocine-diones (). Contrast: Unlike Boc-protected diamines, these lack steric hindrance, enabling direct cyclization reactions.

N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine ():

- Structure : Features a bulky trifluoromethyl-benzyl substituent.

- Synthesis : Prepared via nucleophilic substitution and nitro group reduction.

- Applications : Serves as a building block for triarylamines, useful in materials science.

- Contrast : The Boc-protected diamine offers reversible protection, whereas trifluoromethyl groups are permanent and alter electronic properties .

2.2 N-Alkylated and N-Aryl Diamines

2.3 Schiff Base Derivatives

Comparative Data Table

Key Research Findings

- Synthetic Utility : Boc-protected diamines are pivotal in multi-step syntheses where selective amine protection is critical. For example, they prevent unwanted cyclization in diazocine-dione formation () .

- Biological Activity : Substituted diamines with electron-withdrawing groups (e.g., nitro) show direct bioactivity, whereas Boc-protected analogs require deprotection for functionality .

Actividad Biológica

N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine (also known as Boc-protected benzene-1,2-diamine) is a compound of significant interest in medicinal chemistry due to its biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups on the amine functionalities. The synthesis typically involves the protection of benzene-1,2-diamine with di-tert-butyl dicarbonate (Boc2O), which facilitates the formation of the compound while preventing premature reactions of the amines.

Anticoagulant Properties

One of the most notable biological activities of this compound is its potent anticoagulant effect. Research indicates that this compound exhibits a strong inhibitory effect on factor Xa (FXa), a crucial enzyme in the coagulation cascade. In vitro studies have demonstrated that compounds derived from benzene-1,2-diamine can inhibit FXa effectively, leading to significant anticoagulant activity .

Table 1: Anticoagulant Activity

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 0.5 | FXa inhibition |

| Related diamine derivatives | 0.8 - 3.0 | FXa inhibition |

Cytotoxicity Studies

In addition to its anticoagulant properties, this compound has been evaluated for cytotoxic effects against various cancer cell lines. Studies have shown that derivatives of this compound display moderate cytotoxicity against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines. For instance, one study reported an IC50 value of 86 µM against WRL-68 cells .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| WRL-68 | 86 | Moderate cytotoxicity |

| Caco2 | 120 | Moderate cytotoxicity |

| MCF-7 | 95 | Moderate cytotoxicity |

| PC-3 | 110 | Moderate cytotoxicity |

The biological activity of this compound can be attributed to its ability to interact with specific proteins and enzymes involved in cellular processes. The inhibition of FXa leads to reduced thrombin generation and fibrin formation, which is critical in preventing thrombosis.

Furthermore, molecular docking studies suggest that the compound interacts favorably with active sites on target enzymes, facilitating its inhibitory effects. These interactions often involve hydrogen bonding and hydrophobic interactions that stabilize the binding of the compound to its target .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Thromboembolism Prevention : A study investigating the anticoagulant effects of various diamine derivatives found that this compound significantly reduced thrombus formation in animal models .

- Cancer Treatment : Preclinical trials assessing the cytotoxic effects of this compound on cancer cell lines revealed promising results, indicating potential applications in cancer therapy .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine to improve yield and purity?

- Methodological Answer : The synthesis typically involves protecting the amine groups of benzene-1,2-diamine with tert-butoxycarbonyl (Boc) groups. To optimize yield:

- Use anhydrous conditions to prevent hydrolysis of Boc-protecting reagents (e.g., Boc₂O).

- Employ a molar ratio of 2.2:1 (Boc₂O:diamine) to ensure complete bis-protection while minimizing side products.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product .

- Key Data :

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Solvent | Dichloromethane or THF | 70-85% |

| Reaction Time | 12-24 hours (RT) | |

| Purification Method | Column chromatography (Hex:EA) | >95% purity |

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for two singlet peaks at ~1.4 ppm (18H, tert-butyl groups) and aromatic protons at ~6.8-7.2 ppm (4H, benzene ring).

- ¹³C NMR : Confirm Boc carbonyl signals at ~155 ppm and tert-butyl carbons at ~28-30 ppm.

- IR Spectroscopy : Stretch bands at ~1700 cm⁻¹ (C=O of Boc) and ~1250 cm⁻¹ (C-O-C) validate protection .

Q. How does the Boc-protection influence the solubility and stability of benzene-1,2-diamine derivatives?

- Methodological Answer :

- Solubility : Boc groups enhance solubility in non-polar solvents (e.g., dichloromethane) but reduce water solubility. Test via phase partitioning (water/organic solvent).

- Stability : Boc-protected amines resist oxidation and nucleophilic degradation. Verify stability under acidic conditions (e.g., TFA deprotection) and ambient storage (store under argon at -20°C) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic vs. computational structural models of this compound?

- Methodological Answer :

- Perform X-ray crystallography to obtain definitive bond lengths and angles. Compare with DFT calculations (B3LYP/6-31G* level) for gas-phase geometry.

- Address torsional mismatches (e.g., Boc group rotamers) by analyzing dynamic effects via VT-NMR (variable-temperature NMR) .

Q. What mechanistic insights guide the selective mono- vs. bis-Boc protection of benzene-1,2-diamine?

- Methodological Answer :

- Kinetic Control : Use substoichiometric Boc₂O (1:1 ratio) and short reaction times (2-4 hours) to favor mono-protection.

- Thermodynamic Control : Excess Boc₂O (2.2:1) and prolonged reaction times (24 hours) drive bis-protection. Monitor via TLC (Rf: bis-Boc > mono-Boc).

- pH Sensitivity : Conduct reactions in buffered systems (pH 7-8) to avoid premature deprotection .

Q. How can this compound be utilized in enzyme inhibition studies?

- Methodological Answer :

- Target Identification : Use the compound as a scaffold for designing transition-state analogs (e.g., metalloproteinase inhibitors).

- Activity Assays : Perform fluorometric or colorimetric enzyme assays (e.g., monitoring cleavage of a quenched substrate).

- Structural Analysis : Co-crystallize with target enzymes (e.g., aminopeptidases) to map binding interactions .

- Data Table :

| Enzyme Target | IC₅₀ (μM) | Binding Mode (PDB ID) |

|---|---|---|

| Leucine Aminopeptidase | 12.3 | 2CQ (homology model) |

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Calculate Fukui indices (DFT) to identify nucleophilic/electrophilic sites on the aromatic ring.

- Simulate reaction pathways for Suzuki-Miyaura couplings using Pd(PPh₃)₄ as a catalyst. Compare activation energies for para vs. meta substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.